molecular formula C20H19ClN2O3 B2879007 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide CAS No. 2034593-11-6

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide

Cat. No.: B2879007
CAS No.: 2034593-11-6
M. Wt: 370.83
InChI Key: OJTIRBGGCBLIAK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chlorophenoxy group, a furan ring, and a pyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylpropanamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Synthesis of the Furan-Pyridine Intermediate: The next step involves the synthesis of the furan-pyridine intermediate. This can be achieved by reacting 2-furylboronic acid with 4-bromopyridine under Suzuki coupling conditions.

    Coupling of Intermediates: The final step involves coupling the chlorophenoxy intermediate with the furan-pyridine intermediate using a suitable amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production efficiency.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-20(2,26-16-7-5-15(21)6-8-16)19(24)23-13-14-9-10-22-17(12-14)18-4-3-11-25-18/h3-12H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTIRBGGCBLIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC(=NC=C1)C2=CC=CO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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